2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide is a chemical compound with a complex structure that includes two pyridine rings, chlorinated substituents, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3-chloropyridine-4-carboxylic acid with 2-chloro-3-hydroxypropylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorinated pyridine rings can be reduced under specific conditions to form dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution of chlorine atoms can result in various substituted pyridine derivatives .
Scientific Research Applications
2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-4-carboxamide
- 3-chloro-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 4-acetyl-2-chloropyridine
Uniqueness
2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its hydroxypropyl group and chlorinated pyridine rings make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-13-8-18-3-1-11(13)5-10(9-21)7-20-15(22)12-2-4-19-14(17)6-12/h1-4,6,8,10,21H,5,7,9H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOVPSYCCAPVMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC(CC2=C(C=NC=C2)Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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